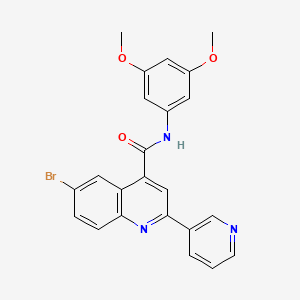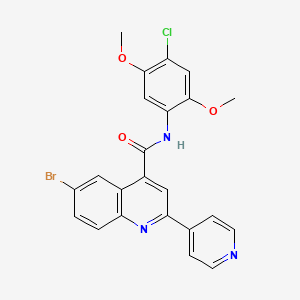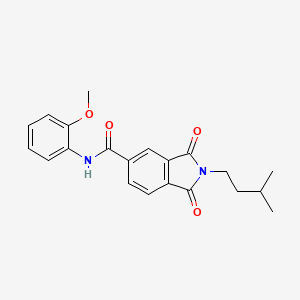
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide
描述
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide, commonly known as BQL-123, is a synthetic peptide that has potential applications in scientific research. It is a peptide antagonist of the endothelin B receptor, which is involved in the regulation of blood pressure, vascular tone, and cell proliferation. BQL-123 has been shown to have a variety of effects on the cardiovascular and nervous systems, making it a promising candidate for further study.
作用机制
BQL-123 is a selective antagonist of the endothelin B receptor, which is a G protein-coupled receptor that is involved in the regulation of blood pressure, vascular tone, and cell proliferation. By blocking the activity of the endothelin B receptor, BQL-123 can modulate these physiological processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
BQL-123 has been shown to have a variety of biochemical and physiological effects, including the modulation of blood pressure, heart rate, and vascular tone. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits. BQL-123 has been shown to have a favorable safety profile in animal studies, with no significant adverse effects reported.
实验室实验的优点和局限性
BQL-123 has several advantages for use in laboratory experiments, including its high potency and selectivity for the endothelin B receptor. It is also relatively stable and has a long half-life in vivo, which allows for sustained effects. However, BQL-123 is a synthetic peptide and may be subject to degradation and other chemical modifications that could affect its activity. Additionally, BQL-123 may have limited solubility in certain solvents, which could limit its use in certain experimental settings.
未来方向
There are several potential future directions for the study of BQL-123, including further investigation of its therapeutic potential in cardiovascular and neurological diseases. Additionally, the development of new analogs and derivatives of BQL-123 could lead to improved potency, selectivity, and pharmacokinetic properties. Further studies are also needed to elucidate the precise mechanisms of action of BQL-123 and to better understand its effects on various physiological processes.
科学研究应用
BQL-123 has been used in a variety of scientific research applications, including the study of cardiovascular and nervous system function. It has been shown to have potential therapeutic applications in the treatment of hypertension, heart failure, and other cardiovascular diseases. BQL-123 has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and other neurological disorders.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-17(2)33-20-7-5-6-19(13-20)24-14-22(21-8-3-4-9-23(21)29-24)27(30)28-15-18-10-11-25-26(12-18)32-16-31-25/h3-14,17H,15-16H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELCTJMYKSWFJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(aminosulfonyl)benzyl]-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504673.png)

![methyl 4-methyl-3-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B3504689.png)
![3-[5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3504693.png)
![6-bromo-2-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3504700.png)
![4-{[4-(2-chlorobenzyl)-1-piperazinyl]carbonyl}-6,8-dimethyl-2-(2-pyridinyl)quinoline](/img/structure/B3504706.png)

![ethyl 6-bromo-5-methoxy-1-phenyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate](/img/structure/B3504738.png)


![3,5-bis[(2-chlorobenzoyl)amino]benzoic acid](/img/structure/B3504754.png)
![4-[(dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B3504762.png)
